![molecular formula C17H21N3O5 B13871449 (2,5-Dioxopyrrolidin-1-yl) 4-[(4-methoxyphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13871449.png)
(2,5-Dioxopyrrolidin-1-yl) 4-[(4-methoxyphenyl)methyl]piperazine-1-carboxylate
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Overview
Description
(2,5-Dioxopyrrolidin-1-yl) 4-[(4-methoxyphenyl)methyl]piperazine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methoxyphenyl group and a dioxopyrrolidinyl ester. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dioxopyrrolidin-1-yl) 4-[(4-methoxyphenyl)methyl]piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of piperazine with 4-methoxybenzyl chloride under basic conditions to form the intermediate 4-[(4-methoxyphenyl)methyl]piperazine. This intermediate is then reacted with 2,5-dioxopyrrolidin-1-yl chloroformate in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dioxopyrrolidin-1-yl) 4-[(4-methoxyphenyl)methyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the ester group results in an alcohol.
Scientific Research Applications
(2,5-Dioxopyrrolidin-1-yl) 4-[(4-methoxyphenyl)methyl]piperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2,5-Dioxopyrrolidin-1-yl) 4-[(4-methoxyphenyl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar solvating properties.
Dichloromethane: Often compared due to its use in similar reactions.
Uniqueness
(2,5-Dioxopyrrolidin-1-yl) 4-[(4-methoxyphenyl)methyl]piperazine-1-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H21N3O5 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[(4-methoxyphenyl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H21N3O5/c1-24-14-4-2-13(3-5-14)12-18-8-10-19(11-9-18)17(23)25-20-15(21)6-7-16(20)22/h2-5H,6-12H2,1H3 |
InChI Key |
MDMCEUXDHWTRPG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)C(=O)ON3C(=O)CCC3=O |
Origin of Product |
United States |
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